daryamide C

Description

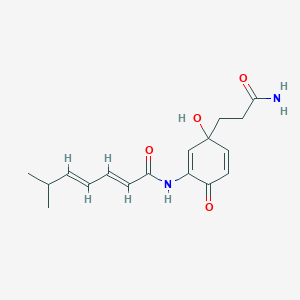

Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2E,4E)-N-[3-(3-amino-3-oxopropyl)-3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl]-6-methylhepta-2,4-dienamide |

InChI |

InChI=1S/C17H22N2O4/c1-12(2)5-3-4-6-16(22)19-13-11-17(23,9-7-14(13)20)10-8-15(18)21/h3-7,9,11-12,23H,8,10H2,1-2H3,(H2,18,21)(H,19,22)/b5-3+,6-4+ |

InChI Key |

ZQYBDDWUEWCXIM-GGWOSOGESA-N |

Isomeric SMILES |

CC(C)/C=C/C=C/C(=O)NC1=CC(C=CC1=O)(CCC(=O)N)O |

Canonical SMILES |

CC(C)C=CC=CC(=O)NC1=CC(C=CC1=O)(CCC(=O)N)O |

Synonyms |

daryamide C |

Origin of Product |

United States |

Discovery, Isolation, and Origin of Daryamide C

Identification from Marine Actinomycete Strains

The identification of daryamide C is a result of screening programs targeting marine actinomycetes for new bioactive compounds. These bacteria, particularly from the genus Streptomyces, are well-documented producers of a vast array of chemical structures.

Streptomyces sp. CNQ-085 as a Primary Source

This compound was first discovered and isolated from the culture broth of a marine-derived actinomycete, identified as Streptomyces sp. strain CNQ-085. nih.gov This discovery was part of a broader search for new antitumor antibiotics from marine bacteria. In the same study, two other related compounds, daryamide A and daryamide B, were also identified from this strain. nih.gov The initial characterization and structure elucidation of this compound were accomplished through detailed interpretation of spectroscopic data. nih.gov

Other Producing Microorganisms (e.g., Streptomyces albus DR57, Streptomyces strain HB272)

Subsequent research has identified other microbial sources capable of producing daryamides. One such organism is Streptomyces albus DR57, a strain isolated from mangrove soil, which has been noted to produce a variety of bioactive compounds, including daryamides. researchgate.netresearchgate.net While Streptomyces strain HB272 is cited as a potential source, verification of it producing daryamides could not be confirmed from available scientific literature. Another related strain, Streptomyces sp. HB202, isolated from the marine sponge Halichondria panicea, is known to produce a different class of compounds called streptophenazines. nih.govnih.gov

| Microorganism | Isolation Source |

|---|---|

| Streptomyces sp. CNQ-085 | Marine Sediment |

| Streptomyces albus DR57 | Mangrove Soil |

Isolation Methodologies from Microbial Cultures

The isolation of this compound from microbial cultures follows a multistep process typical for natural product chemistry. The general methodology involves fermentation, extraction, and purification.

First, the producing microorganism, such as Streptomyces sp. CNQ-085, is cultivated in a suitable liquid culture medium under controlled conditions to encourage the production of secondary metabolites. nih.govwho.int Following an adequate incubation period, the culture broth is separated from the microbial cells. The bioactive compounds are then recovered from the culture filtrate through solvent extraction, commonly using ethyl acetate (B1210297), which is effective at separating semi-polar compounds from the aqueous phase. mdpi.comresearchgate.netbotanyjournals.com

The resulting crude extract, containing a mixture of metabolites, is concentrated under reduced pressure. This concentrated extract is then subjected to various chromatographic techniques for purification. The final purification of this compound is typically achieved through high-performance liquid chromatography (HPLC), which separates the individual compounds based on their physicochemical properties, yielding the pure substance for structural analysis. nih.gov

Ecological Relevance of this compound in Marine Microenvironments

The specific ecological role of this compound in its natural marine habitat has not been definitively established. However, based on the known functions of secondary metabolites produced by marine microbes, a probable role can be inferred. Marine microorganisms exist in highly competitive environments, and the production of bioactive compounds is a key strategy for survival. nih.gov

These natural products often function as allelochemicals, mediating interactions between different organisms. mdpi.com It is likely that this compound serves a defensive function for the producing Streptomyces strain. This chemical defense could protect the bacterium from predation, inhibit the growth of competing microbes (bacteria and fungi), or deter the settlement of larvae. mdpi.com The production of such compounds is a crucial element of the chemical ecology of marine ecosystems, influencing community structure and nutrient cycling. nih.goveuropa.eu

Table of Mentioned Compounds

| Compound Name |

|---|

| Daryamide A |

| Daryamide B |

| This compound |

| Streptophenazines |

Structural Elucidation and Stereochemical Investigations of Daryamide C

Application of Advanced Spectroscopic Techniques for Structure Determination

The initial assignment of daryamide C's structure was achieved through detailed interpretation of its spectroscopic data, which is a standard approach for novel natural products. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the carbon-hydrogen framework and functional groups. mimedb.orghmdb.caunl.ptrsc.org For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) data were crucial. nih.govacs.org

Detailed analysis of ¹H and ¹³C NMR data of this compound (compound 3) revealed its molecular skeleton. Comparing its NMR data with that of daryamide B (compound 2) indicated the absence of one methylene (B1212753) group in this compound. acs.org Specifically, the disappearance of a multiplet methylene signal at δ 2.03 and the appearance of a new multiplet methine signal at δ 2.41 suggested the loss of a methylene unit from the side chain. acs.org This was further corroborated by ¹H-¹H COSY (Correlation Spectroscopy) data, which allowed for the assembly of a specific structural fragment: -CHd CH-CHdCH-CH(CH₃)₂. acs.org NMR spectroscopy, including 2D techniques like COSY and HMBC (Heteronuclear Multiple Bond Correlation), is essential for establishing connectivity between atoms and confirming structural fragments. nih.govmdpi.commaas.edu.mm

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, while Ultraviolet (UV) spectroscopy helps identify conjugated systems and chromophores. unl.ptlcms.cz

This compound was characterized by High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), which determined its molecular formula as C₁₇H₂₂N₂O₄ based on the observed m/z [M + Na]⁺ value of 341.1477. acs.org UV data, alongside MS data, are routinely used for dereplication and initial characterization of natural products, indicating the presence of specific structural features like conjugated double bonds. unl.ptnih.govnih.govacs.org

Stereochemical Assignment Methodologies

Determining the stereochemistry, both relative and absolute, is critical for fully characterizing a natural product.

Relative configuration refers to the spatial arrangement of stereocenters with respect to each other within the same molecule. spcmc.ac.in For daryamide A (a closely related analogue to this compound), comprehensive NMR analysis was employed to determine its relative configuration. nih.govresearchgate.netacs.orgpolito.it This typically involves the use of Nuclear Overhauser Effect (NOE) experiments and analysis of scalar J-coupling constants, which provide spatial information about protons that are close in space, even if not directly bonded. nih.govresearchgate.net While specific details for this compound's relative configuration are not explicitly detailed in the provided snippets, it is inferred that similar comprehensive NMR analyses would have been applied.

Absolute configuration defines the precise 3D arrangement of atoms at a chiral center, often denoted by (R) or (S) descriptors. spcmc.ac.in The modified Mosher method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols. nih.govresearchgate.netacs.orgpolito.itresearchgate.netusm.eduyoutube.com This method involves derivatizing the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. researchgate.netusm.eduyoutube.com By comparing the chemical shift differences (Δδ values) in the ¹H NMR spectra of these diastereomers, the absolute configuration of the original alcohol can be assigned. researchgate.netyoutube.com

For daryamide A, the absolute configuration was determined as 4S,5R using the modified Mosher method. nih.govresearchgate.netacs.orgpolito.it Although the initial search results primarily mention the application of the Mosher method for daryamide A, it is a standard approach that would be considered for this compound if it possesses suitable secondary alcohol functionalities.

Challenges and Revisions in Structural and Stereochemical Assignment

The process of structural and stereochemical assignment, especially for complex natural products, can present challenges, sometimes leading to initial misassignments that require revision. acs.org Notably, it has been reported that the absolute stereochemistry of the daryamides, including this compound, was initially misassigned in the original publication due to an incorrect interpretation of the Mosher's analysis. researchgate.net This highlights the complexity and the iterative nature of structural elucidation in natural product chemistry, where re-evaluation of data or application of new techniques can lead to revisions. frontiersin.org

Biosynthetic Pathways and Genetic Insights into Daryamide C Production

Polyketide Synthase (PKS) System Involvement

The core scaffold of daryamide C is assembled by a Type I Polyketide Synthase (PKS) system. nih.gov PKSs are large, modular enzymes that function like an assembly line to construct complex carbon chains from simple acyl-CoA precursors. youtube.com Each module within a Type I PKS is responsible for one cycle of polyketide chain elongation and typically contains a set of catalytic domains that select, activate, and condense a specific building block. nih.gov

The essential domains found in a PKS module include:

Acyltransferase (AT): Selects the appropriate extender unit, usually malonyl-CoA or a derivative, and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheinyl arm.

Ketosynthase (KS): Catalyzes the key carbon-carbon bond-forming Claisen condensation reaction, extending the polyketide chain.

Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can modify the β-keto group formed after each condensation, leading to variations in the final structure. nih.gov The number and arrangement of modules in the PKS assembly line dictate the length and structural complexity of the resulting polyketide backbone. In the case of this compound, the PKS system is responsible for creating the two distinct polyketide chains that form its core structure.

Table 1: Core Domains of a Minimal Type I PKS Module

| Domain | Function |

| Acyltransferase (AT) | Selects and loads the extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

| Ketosynthase (KS) | Catalyzes the condensation and chain elongation. |

Nonribosomal Peptide Synthetase (NRPS) Gene Clusters and Their Potential Contribution

This compound is a hybrid polyketide-peptide compound, meaning its biosynthesis involves both PKS and Nonribosomal Peptide Synthetase (NRPS) machinery. nih.govnih.gov NRPSs are large, modular enzymes responsible for the synthesis of peptides without the use of ribosomes. nih.gov Similar to PKSs, NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.net

A minimal NRPS module contains three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

In hybrid PKS-NRPS systems, the polyketide chain synthesized by the PKS is transferred to the NRPS machinery, which then incorporates amino acid units or performs other modifications. nih.gov Fungal PKS-NRPS hybrids, for instance, often feature a C-terminal NRPS module that introduces nitrogen-containing moieties into the polyketide scaffold. nih.gov In the biosynthesis of this compound, an NRPS-like module is responsible for the amidation step, attaching an amino group to terminate the polyketide chain, forming the characteristic amide structure.

Bioinformatic Analysis of this compound Biosynthetic Gene Clusters

The identification and analysis of the this compound biosynthetic gene cluster (BGC) are accomplished using bioinformatic tools. floraandfona.org.in Genome mining of the producing Streptomyces strain allows for the localization of the BGC, which is a contiguous region of DNA containing all the genes necessary for the compound's synthesis, regulation, and transport. nih.gov

Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used to predict and annotate BGCs within a microbial genome. floraandfona.org.in These tools identify key biosynthetic genes encoding enzymes like PKS and NRPS based on sequence homology to known gene clusters. nih.gov

Comparative bioinformatic analyses have revealed that the BGC for daryamide shares similarities with the gene clusters of other manumycin-type compounds. researchgate.net These analyses help to assign functions to the open reading frames (ORFs) within the cluster and to predict the biosynthetic pathway. For example, by comparing the domain organization of the PKS and NRPS modules in the daryamide cluster to those of well-characterized pathways, researchers can hypothesize the specific building blocks used and the sequence of enzymatic reactions. frontiersin.org This in silico analysis is a crucial first step that guides further experimental characterization of the biosynthetic pathway.

Enzymatic Modifications and Post-PKS/NRPS Processing in this compound Biosynthesis

After the hybrid polyketide-peptide backbone of this compound is assembled by the PKS/NRPS megasynthase, it undergoes a series of enzymatic modifications known as tailoring or post-PKS/NRPS processing. These reactions are catalyzed by tailoring enzymes encoded by genes within the BGC and are responsible for converting the initial product into its final, biologically active form. researchgate.net

These modifications introduce significant structural diversity and are essential for the bioactivity of many natural products. nih.gov Common post-PKS/NRPS tailoring reactions include:

Oxidation: Catalyzed by oxygenases (e.g., P450 monooxygenases) or oxidases, which can introduce hydroxyl groups or epoxides. researchgate.net

Reduction: Performed by ketoreductases that alter the oxidation state of specific carbons.

Methylation: Carried out by methyltransferases, which add methyl groups from S-adenosyl methionine.

Glycosylation: The attachment of sugar moieties by glycosyltransferases.

Cyclization: The formation of rings within the molecule, often catalyzed by cyclase domains. nih.gov

While the specific tailoring enzymes involved in this compound biosynthesis are not fully elucidated, the final structure suggests the action of oxidoreductases to form the specific pattern of double bonds and hydroxyl groups present on the polyketide chains.

Comparative Biosynthesis of this compound within the Manumycin Family

This compound belongs to the manumycin family of polyketides, which are characterized by a central m-C7N unit connecting two polyketide chains. researchgate.net Comparative analysis of the BGCs responsible for producing daryamides, manumycin, asukamycin, and other related compounds reveals a conserved genetic architecture alongside key differences that account for the structural diversity within the family. researchgate.net

The core biosynthetic machinery is generally conserved, featuring a set of PKS genes for the assembly of the "upper" and "lower" polyketide chains. However, variations in the number and type of PKS modules, as well as the presence or absence of specific tailoring enzyme genes, lead to the observed structural differences. researchgate.net For example, the length, branching pattern, and degree of saturation of the upper polyketide chain show high variability across the family, which corresponds to genetic differences in the respective PKSs. researchgate.net The daryamide BGC, when compared to that of manumycin or asukamycin, contains a distinct set of genes that dictate the unique structure of its side chains. These comparative genomic studies are invaluable for understanding the evolutionary relationships between these biosynthetic pathways and provide a roadmap for combinatorial biosynthesis efforts aimed at creating novel manumycin-type compounds.

Biological Activity Profiling and Mechanistic Investigations of Daryamide C

Research on Cytotoxic Activity

The cytotoxic potential of daryamide C has been evaluated against various cancer cell lines, revealing a range of activities.

Activity against Human Carcinoma Cell Lines (e.g., HCT-116)

This compound has demonstrated weak to moderate cytotoxic activity against the human colon carcinoma cell line HCT-116. researchgate.netnih.gov In a study, the half-maximal inhibitory concentration (IC50) of this compound against HCT-116 cells was determined to be 10.03 μg/mL. nih.gov This indicates a lower potency compared to its structural analog, daryamide A, which exhibited an IC50 of 3.15 μg/mL in the same study. researchgate.netnih.gov The daryamides, including this compound, were isolated from the marine-derived Streptomyces strain CNQ-085. researchgate.netnih.gov

Evaluation in Diverse Cancer Cell Line Panels

Research has extended to assess the activity of this compound and its analogs across a broader spectrum of cancer cell lines. While specific data for this compound against a wide panel is limited in the provided results, related compounds from the daryamide family have been tested against various human tumor cell lines. mdpi.com For instance, other marine-derived compounds have shown selective cytotoxicity against cell lines such as melanoma, lung, colon, and breast cancer. nih.govmdpi.com The evaluation of this compound in such diverse panels is a logical next step to understand its full cytotoxic profile.

Research on Antifungal Activity

In addition to its cytotoxic properties, this compound has been investigated for its potential to inhibit the growth of fungal pathogens.

Activity against Fungal Pathogens (e.g., Candida albicans)

This compound has been reported to exhibit very weak antifungal activity against Candida albicans. researchgate.netnih.gov This suggests that its primary biological activity may not be directed towards this particular fungal species. In contrast, other secondary metabolites from marine Streptomyces have shown more significant antifungal properties against C. albicans. researchgate.net

Investigation of Cellular Targets and Molecular Mechanisms

Preliminary research has begun to explore the potential cellular pathways and molecules that this compound may interact with to exert its biological effects.

Hypothesized Interaction with Cellular Targets

The precise molecular mechanism of this compound's cytotoxic activity has not been fully elucidated. However, based on the actions of other cytotoxic compounds isolated from marine actinomycetes, it is hypothesized that daryamides may induce apoptosis through various mechanisms. mdpi.com These could include interfering with key enzymes in signal transduction, permeabilizing mitochondria, or inhibiting DNA topoisomerases. mdpi.com The structural similarity of daryamides to other polyketides suggests a potential interaction with cellular pathways common to this class of molecules. Further research is necessary to identify the specific cellular targets of this compound. asm.org

Disruption of Cell Proliferation Pathways

Research has established that this compound possesses cytotoxic properties, contributing to its classification as a potential antitumor compound. core.ac.ukhilarispublisher.com The primary evidence for its anti-proliferative activity comes from studies conducted on human cancer cell lines.

Detailed Research Findings: Initial screenings evaluated the cytotoxic effects of the daryamide family against the HCT-116 human colon carcinoma cell line. researchgate.netnih.gov These studies revealed that while the daryamides as a class exhibit weak to moderate cytotoxicity, their potencies vary. core.ac.ukresearchgate.net Daryamide A was found to be the most potent of the group, with a reported IC₅₀ value of 3.15 µg/mL against HCT-116 cells. researchgate.net Daryamides B and C were shown to have weaker, yet still notable, cytotoxic activity in the same cell line. researchgate.netnih.gov

While the cytotoxic effect is confirmed, the precise molecular mechanism by which this compound disrupts cell proliferation pathways is not yet fully elucidated in the scientific literature. General mechanisms for antitumor compounds often involve the induction of cell cycle arrest or apoptosis (programmed cell death). frontiersin.orgmdpi.com For instance, other natural products have been shown to arrest cancer cells in specific phases of the cell cycle, such as G2/M or G0/G1, preventing them from dividing and proliferating. nih.govnih.gov Similarly, the induction of apoptosis through intrinsic (mitochondrial) or extrinsic pathways is a common mechanism for many anticancer agents. nih.gov However, specific studies detailing whether this compound induces cell cycle arrest or apoptosis, and the key protein players involved (e.g., caspases, cyclins), are not available in the reviewed literature.

Table 1: Cytotoxicity of Daryamide Compounds Against HCT-116 Cells This table is based on comparative data reported in the literature, which indicates the relative potency of the daryamides.

| Compound | Target Cell Line | Reported Activity | IC₅₀ Value |

| Daryamide A | HCT-116 | Most Potent | 3.15 µg/mL researchgate.net |

| Daryamide B | HCT-116 | Weak to Moderate | Not specified researchgate.net |

| This compound | HCT-116 | Weak to Moderate | Not specified researchgate.net |

Inhibition of Critical Enzymes

The ability of small molecules to inhibit the function of critical enzymes is a cornerstone of pharmacology. bioivt.com Enzymes involved in cell proliferation, signal transduction, and metabolism are common targets for anticancer drugs. frontiersin.org Noncompetitive inhibitors, for example, can bind to an allosteric site on an enzyme, altering its conformation and reducing its catalytic efficiency, a mechanism observed in the regulation of metabolic pathways like glycolysis. plos.org

Detailed Research Findings: Despite its demonstrated biological activity, specific enzymatic targets of this compound have not been identified in the published literature. While some databases may broadly classify it as an "enzyme inhibitor," dedicated enzyme inhibition studies to determine its specific targets, potency (e.g., IC₅₀ or Kᵢ values), and mode of inhibition (e.g., competitive, noncompetitive) are currently lacking. nih.gov The potent and selective activity of related marine natural products often suggests a specific, yet sometimes unknown, mechanism of action that could involve enzyme inhibition. nih.gov Future research is required to screen this compound against panels of relevant enzymes, such as kinases, proteases, or metabolic enzymes, to uncover its direct molecular targets.

Modulation of Signal Transduction Pathways (e.g., NF-κB related pathways)

Signal transduction pathways are complex networks that relay signals from the cell surface to the nucleus, governing fundamental cellular processes like proliferation, survival, and inflammation. daradia.com The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of these processes and is often found to be aberrantly activated in cancer cells, promoting survival and resistance to therapy. nih.govwebpathology.com The canonical NF-κB pathway is typically activated by pro-inflammatory signals, leading to the degradation of the inhibitor of κB (IκBα) and the translocation of NF-κB dimers (like p50/p65) to the nucleus to activate target gene expression. atlasgeneticsoncology.org

Detailed Research Findings: There is currently no direct scientific evidence from the reviewed literature demonstrating that this compound modulates the NF-κB signaling pathway or any other specific signal transduction cascade. Studies on other compounds, such as diosmetin, have shown that inhibiting NF-κB translocation in HCT-116 cells is a viable mechanism for inducing apoptosis and mitotic disruption. nih.gov Given the established role of NF-κB in promoting colon cancer cell survival, it represents a plausible, albeit unconfirmed, therapeutic target for compounds like this compound. nih.gov Investigating the effect of this compound on the phosphorylation of IκBα, the nuclear translocation of NF-κB subunits, and the expression of NF-κB target genes would be a critical step in determining its mechanism of action.

Target Identification Approaches for this compound

Identifying the direct molecular target(s) of a bioactive compound is crucial for understanding its mechanism of action and for further drug development. nih.gov Several powerful techniques are employed in chemical biology and proteomics to achieve this.

Common Target Identification Strategies:

Affinity Chromatography: This technique involves immobilizing the bioactive compound (the "bait") onto a solid support or resin. brynmawr.educonductscience.com A cellular lysate is then passed over this resin, and proteins that specifically bind to the compound are captured. nih.gov These captured proteins can then be eluted and identified using mass spectrometry. ebi.ac.uk This method is powerful for isolating direct binding partners from a complex protein mixture. researchgate.net

Chemical Probes: A chemical probe is a modified version of the bioactive molecule that contains a reporter tag (like a fluorescent dye) or a reactive group (like an azide (B81097) or alkyne for "click chemistry"). nih.govthermofisher.kr Fluorescent probes can be used to visualize the subcellular localization of the compound, providing clues about its site of action. mdpi.com Probes with reactive handles can be used in activity-based protein profiling or for covalent capture of target proteins, which are then identified by proteomics. virginia.edu

Detailed Research Findings: To date, no studies have been published that apply these target identification methodologies specifically to this compound. The development of a this compound-based chemical probe or an affinity resin would be a logical next step in the investigation of this natural product. researchgate.net Such studies would be instrumental in moving beyond the current understanding of its general cytotoxicity to a precise, mechanistically detailed model of its biological activity.

Chemical Synthesis and Derivatization Strategies for Daryamide C

Total Synthesis Endeavors for Daryamide C Core Structures

As of now, detailed publications focusing specifically on the total synthesis of this compound are not prominent in the scientific literature. The daryamides A, B, and C were first isolated and had their structures elucidated in 2006. nih.gov However, the synthetic strategies applied to other complex marine-derived natural products containing amide functionalities and stereochemically rich cores provide a roadmap for how the total synthesis of this compound's core structure could be approached.

The synthesis of complex natural products like the ammosamides, which are chlorinated pyrrolo[4,3,2-de]quinoline metabolites, required a 17-19 step sequence where the careful introduction and management of the oxidation state of five nitrogen atoms was critical to success. nih.gov Similarly, the synthesis of diazonamide A, another intricate marine metabolite, involved overcoming challenges such as the formation of a C(10) quaternary center and closing two 12-membered macrocycles. princeton.edu Innovations in this synthesis included an iminium-catalyzed alkylation–cyclization cascade and a palladium-catalyzed tandem borylation/annulation. princeton.edu

A hypothetical synthesis of the this compound core would likely focus on the stereocontrolled construction of its polyene backbone and the installation of its chiral centers. Methodologies used in the synthesis of other polyketides would be highly relevant for assembling the carbon chain of this compound.

Table 1: Structural Features of Daryamides A-C nih.gov

| Compound | Molecular Formula | Key Structural Features |

| Daryamide A | C₁₇H₂₉NO₃ | Contains a dienoic acid amide, two secondary alcohols, and a terminal isopropyl group. |

| Daryamide B | C₁₇H₂₇NO₂ | Differs from Daryamide A by the presence of a ketone instead of a secondary alcohol. |

| This compound | C₁₅H₂₅NO₂ | A shorter chain analogue compared to A and B, featuring a dienoic acid amide and one secondary alcohol. |

Semisynthesis of this compound Analogues from Natural Precursors

Specific literature detailing the semisynthesis of this compound analogues directly from its natural precursors is currently scarce. Semisynthesis is a powerful strategy where a natural product, isolated in sufficient quantities from its source, is chemically modified to produce novel derivatives. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of the natural product's biological properties.

For a molecule like this compound, potential semisynthetic modifications could target several key functional groups:

The Terminal Amide: The primary amide could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various amines to generate a library of new amide analogues.

The Secondary Alcohol: The hydroxyl group could be oxidized to a ketone (similar to the structure of daryamide B), esterified, or etherified to probe the importance of this functional group for biological activity.

The Polyene System: The double bonds within the polyene chain could be targeted for reactions such as epoxidation or dihydroxylation to introduce new stereocenters and functional groups.

These modifications, while not yet reported specifically for this compound, represent standard synthetic organic chemistry techniques that would be applicable for creating a diverse set of analogues for further study.

Chemoenzymatic Approaches to this compound and Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of traditional organic synthesis, offers a promising strategy for accessing complex molecules like this compound. nih.gov While no specific chemoenzymatic synthesis of this compound has been published, the principles of this approach are highly applicable.

Enzymes are renowned for their unparalleled regio- and stereoselectivity, which can be harnessed to overcome difficult synthetic challenges. nih.gov For the synthesis of a this compound core, potential enzymatic transformations could include:

Asymmetric Reduction: A ketoreductase enzyme could be used to stereoselectively reduce a ketone precursor to install the specific stereochemistry of the secondary alcohol found in this compound.

Selective Hydroxylation: Cytochrome P450 enzymes are capable of performing highly regioselective and stereoselective hydroxylations on unactivated C-H bonds, a transformation that is extremely challenging to achieve with conventional chemical reagents. nih.gov This could be a powerful tool for introducing hydroxyl groups into a daryamide precursor.

These enzymatic steps would generate key chiral intermediates that could then be elaborated using standard synthetic methods to complete the synthesis of this compound or its derivatives. This synergistic approach can significantly streamline the synthesis of complex, medicinally relevant natural products. nih.gov

Synthetic Challenges and Methodological Innovations in Daryamide Synthesis

The synthesis of daryamides, like that of many complex natural products, presents numerous challenges that spur methodological innovation. The primary challenges in a potential synthesis of this compound would involve the stereoselective construction of its polyene system and the control of the stereocenter at the hydroxyl-bearing carbon.

The synthesis of other complex amides has highlighted common difficulties. For instance, creating amide bonds in sterically hindered environments can be difficult, and protecting group strategies must be carefully orchestrated throughout a multi-step synthesis. nih.govfrontiersin.org In peptide synthesis, which is centered on amide bond formation, challenges such as epimerization and degradation under acidic or basic conditions are well-known problems that require careful methodological choices to overcome. nih.gov

To address these challenges, chemists have developed innovative solutions that would be applicable to a daryamide synthesis.

Table 2: Synthetic Challenges and Potential Methodological Solutions

| Synthetic Challenge | Methodological Innovation/Solution | Example from Related Syntheses |

| Control of Stereocenters | Asymmetric catalysis, such as iminium-catalyzed cascade reactions. | Used for highly stereoselective synthesis of the C(10) quaternary center in the total synthesis of diazonamide A. princeton.edu |

| Formation of Complex Ring Systems | Palladium-catalyzed tandem reactions (e.g., borylation/annulation). | Employed for the closure of the two 12-membered macrocycles of diazonamide A. princeton.edu |

| Construction of Heterocyclic Cores | Use of pre-formed building blocks containing the heterocyclic moiety. | Thiazole building blocks were synthesized and then incorporated via Solid-Phase Peptide Synthesis (SPPS) for pagoamide A. frontiersin.org |

| Amide Bond Formation | Advanced coupling reagents and careful management of reaction conditions to prevent side reactions like epimerization. | A consistent challenge in the synthesis of thioamidated peptides and other complex amides. nih.govchemrxiv.org |

| Stereoselective Alkene Synthesis | Wittig-type reactions, Horner-Wadsworth-Emmons olefination, and modern cross-coupling reactions (e.g., Suzuki, Heck). | Standard and reliable methods for constructing diene and polyene systems in natural product synthesis. |

The synthesis of the this compound structure, while not yet reported, would undoubtedly benefit from these and other modern synthetic methods to efficiently navigate the challenges of its stereochemically rich and unsaturated structure.

Academic Research Perspectives on Daryamide C in Drug Discovery

Daryamide C as a Lead Compound for Therapeutic Development

This compound, a polyketide derivative isolated from a marine-derived actinomycete, Streptomyces strain CNQ-085, has emerged as a compound of interest in the field of drug discovery. nih.govresearchgate.net A lead compound is a chemical structure that demonstrates desired biological or pharmacological activity and serves as the foundation for further optimization to enhance efficacy, specificity, and safety. patsnap.com this compound fits this description due to its documented bioactivities, which position it as a promising starting point for the development of new therapeutic agents. patsnap.compreprints.org

Initial studies revealed that this compound exhibits weak to moderate cytotoxic activity against the human colon carcinoma cell line HCT-116. nih.govresearchgate.net This antitumor potential is a key area of investigation. scispace.comcore.ac.uk Beyond its anticancer properties, research has also pointed towards potential anti-inflammatory and antiparasitic activities, further broadening its therapeutic prospects. scispace.comresearchgate.netplos.orgmdpi.comutu.finih.gov The unique chemical structure of this compound, a product of marine microbial metabolism, offers a novel scaffold for medicinal chemists to explore. ijpsjournal.comrroij.com The goal is to modify its structure to create analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately transforming this natural product into a viable drug candidate. patsnap.compreprints.org

Table 1: Investigated Therapeutic Activities of this compound

| Therapeutic Area | Research Finding |

| Anticancer | Exhibits weak to moderate cytotoxic activity against the human colon carcinoma cell line HCT-116. nih.govresearchgate.net |

| Anti-inflammatory | Analogues of this compound have demonstrated anti-inflammatory activity. researchgate.net |

| Antiparasitic | The general class of natural products to which this compound belongs is being explored for antiparasitic effects. plos.orgmdpi.comutu.finih.govnih.gov |

Challenges in Translating Marine Natural Products to Drug Candidates

The journey of a marine natural product like this compound from a promising lead compound to a clinically approved drug is fraught with significant challenges. Two of the most substantial hurdles are the "supply problem" and the complexity of chemical recreation. nih.govmdpi.com

Marine organisms often produce bioactive compounds in minute quantities. mdpi.com Isolating a sufficient amount of this compound for extensive preclinical and clinical trials directly from its natural source, the Streptomyces strain CNQ-085, is often impractical and unsustainable. nih.govmdpi.com This scarcity, known as the supply problem, is a major bottleneck in marine natural product drug discovery. nih.gov

Furthermore, the chemical structures of marine natural products are frequently complex and intricate. ijpsjournal.com The total synthesis of these molecules in a laboratory setting can be a long, arduous, and expensive process. mdpi.com Even for a molecule like this compound, recreating its specific stereochemistry and functionality can pose significant synthetic challenges. Overcoming these issues often requires innovative solutions such as developing semi-synthetic analogues or identifying the pharmacophore—the essential structural features responsible for bioactivity—to design simpler, more accessible molecules. mdpi.com

Application of High-Throughput Screening (HTS) in this compound Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.comevotec.com In the context of this compound research, HTS plays a crucial role in both the initial discovery and the subsequent lead optimization phases. scispace.combmglabtech.com

The initial identification of this compound's bioactivity likely involved screening extracts from the Streptomyces strain CNQ-085 against various cell lines or biological targets. nih.govbmglabtech.com Once a "hit" like this compound is identified, HTS can be further utilized to:

Screen for additional activities: Test this compound against a wide array of other biological targets to uncover new therapeutic potentials.

Evaluate analogues: If a library of this compound analogues is synthesized, HTS can efficiently assess their activity, helping to establish structure-activity relationships (SAR).

Identify synergistic effects: Screen this compound in combination with other known drugs to find potential synergistic interactions.

While HTS is a powerful tool for identifying lead compounds, it is important to note that it does not typically assess properties like toxicity or bioavailability, which are critical for drug development. bmglabtech.com

Computational Approaches in this compound Drug Discovery

Computational approaches, particularly Computer-Aided Drug Design (CADD), are indispensable tools in modern drug discovery, offering a cost-effective and efficient means to analyze and predict the behavior of potential drug candidates. nih.govmdpi.com In the case of this compound, CADD can be applied in several ways:

Virtual Screening: This technique involves using computer programs to search large libraries of virtual compounds to identify molecules that are likely to bind to a specific biological target. wikipedia.orgwiley.com If the target of this compound is known, virtual screening can be used to find other molecules with similar predicted binding affinities. mdpi.com

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and affinity. researchgate.net For this compound, docking studies can help to understand how it interacts with its biological target at the molecular level, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a series of this compound analogues, QSAR can help to predict the activity of new, unsynthesized compounds.

These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. researchgate.netdrugdiscoverynews.com

Integration of Omics Technologies for Comprehensive Biological Characterization

"Omics" technologies refer to a suite of high-throughput methods used to analyze large sets of biological molecules, providing a holistic view of the inner workings of an organism or cell. humanspecificresearch.orgwayne.edu These technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being integrated into drug discovery research to gain a comprehensive understanding of a compound's biological effects. nih.govkth.se

For a natural product like this compound, omics technologies can be invaluable for:

Target Identification and Validation: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify potential biological pathways and molecular targets affected by the compound. humanspecificresearch.org

Mechanism of Action Studies: Omics data can provide a detailed picture of the cellular response to this compound, helping to elucidate its mechanism of action. nih.govmdpi.com

Biomarker Discovery: Identifying specific molecular changes that occur in response to this compound treatment could lead to the discovery of biomarkers for predicting treatment efficacy or patient response. nih.gov

The integration of these powerful technologies allows for a more complete biological characterization of this compound, moving beyond simple activity assays to a deeper understanding of its interactions within a complex biological system. humanspecificresearch.orgmdpi.com

Future Directions and Emerging Research Avenues for Daryamide C

Exploration of Unidentified Biological Activities

While daryamide C has demonstrated initial cytotoxic and antifungal properties, the full spectrum of its biological activities remains largely unexplored. acs.orgmdpi.comijrti.org The compound's origin from marine-derived Streptomyces strain CNQ-085 places it within a class of microorganisms renowned for producing a vast array of structurally diverse secondary metabolites with a wide range of bioactivities. acs.org These activities include anti-angiogenesis, antibacterial, anticancer, anti-inflammatory, antimalarial, anti-parasitic, and antioxidant properties. acs.org This rich biosynthetic potential suggests that this compound may possess additional, as-yet-unidentified biological activities that warrant further investigation. For instance, computational studies have proposed this compound as a possible inhibitor against the VP40 matrix protein of the Ebola virus, indicating a potential beyond its currently characterized effects. Future research should employ broad-spectrum biological screening assays and phenotypic screens to uncover novel therapeutic potentials.

Advanced Biosynthetic Engineering for Enhanced and Diversified Production

This compound, along with daryamides A and B, is produced by the marine-derived Streptomyces strain CNQ-085. acs.orgmdpi.comijrti.orgdb-thueringen.de The genus Streptomyces is a prolific producer of natural products, yet a significant portion of their biosynthetic capacity often remains "silent" under standard laboratory conditions. Advanced biosynthetic engineering approaches offer promising avenues for both enhancing the production of this compound and diversifying its chemical structures. Strategies include the manipulation of biosynthetic gene clusters (BGCs), which encode the machinery for natural product synthesis. mdpi.com Overexpression of positive regulatory genes within these BGCs can be a practical strategy to boost the yield of bioactive secondary metabolites. Furthermore, rational design and genetic installation of specific domains, such as tandem acyl carrier protein (ACP) domains in type I polyketide synthases (PKS), have shown success in increasing polyketide production. Understanding and controlling site-specific polyketide C-methylation could also facilitate targeted C-C bond formation in engineered biosynthetic pathways, leading to novel daryamide derivatives. The "One Strain Many Compounds" (OSMAC) approach, combined with biochemoinformatic analysis, can be employed to capture the full biosynthetic potential of the producing strain and link metabolome components to desired biological activities, thereby guiding efforts for diversified production.

Development of Novel this compound Analogues with Improved Biological Profiles

The initial studies on daryamides indicated weak to moderate cytotoxic activity for this compound against HCT-116 cells, with daryamide A exhibiting more potent activity. acs.orgmdpi.comdb-thueringen.de This baseline provides a foundation for the rational design and synthesis of novel this compound analogues aimed at improving their biological profiles, including enhanced potency, selectivity, and potentially broader therapeutic windows. Structure-Activity Relationship (SAR) studies are indispensable in this endeavor, providing insights into the molecular features critical for biological activity. acs.org By systematically modifying the chemical structure of this compound, researchers can identify key functional groups and structural motifs that influence its interaction with biological targets. The goal is to design and synthesize compounds with superior cytotoxic or cytostatic activity against specific cancer cell lines or to elicit other desired biological effects. This includes exploring modifications that could lead to more favorable pharmacological properties.

Mechanistic Elucidation through Advanced Chemical Biology Tools

A critical step in advancing this compound as a potential therapeutic agent is the comprehensive elucidation of its mechanism of action (MOA) and the identification of its specific cellular targets. Currently, the precise mechanism of action for this compound is largely unknown. db-thueringen.de Chemical biology offers a sophisticated toolkit for this purpose, enabling the translation of observed phenotypic effects into defined molecular interactions. Approaches include:

Label-based methods: Utilizing modified this compound with chemical labels (e.g., photo-affinity labels) to directly capture and identify interacting proteins in cellular lysates.

Activity-based protein profiling (ABPP): Employing probes that react with active enzymes, providing insights into enzyme inhibition or activation by this compound.

Genetic screens: Forward genetic screens or resistance cloning can identify genes whose modulation affects cellular sensitivity to this compound, thereby pointing to its targets or pathways.

Computational inference: Leveraging bioinformatics and cheminformatics to predict potential targets based on structural similarity to known bioactive molecules or through docking simulations.

Systems-based approaches: Integrating proteomics and genome-wide gene editing technologies to gain a holistic understanding of how this compound perturbs cellular networks and to identify both on-target and off-target effects.

Collaborative Research Frameworks for this compound Translational Studies

Translating the basic scientific discoveries of this compound into clinical applications requires robust and collaborative research frameworks. Translational research aims to bridge the gap between fundamental research and its practical application in healthcare. Given the complexities of drug development, especially for natural products, multidisciplinary and cross-sector collaborations are essential. This involves fostering partnerships between academic institutions, pharmaceutical industries, and public health organizations. Frameworks such as the "Translation Science to Population Impact (TSci Impact)" emphasize the need for interdisciplinary teams, continuous collaboration, and the incorporation of diverse contextual factors throughout the research continuum. Public-private partnerships can provide the necessary resources, expertise, and infrastructure to navigate the various stages of drug development, from lead optimization to preclinical and potentially clinical studies. Such collaborative models are crucial for accelerating the development of this compound and its analogues into viable therapeutic agents.

Q & A

Q. What in vivo models are most appropriate for validating this compound’s efficacy and toxicity, and how should endpoints be defined?

- Answer: Use patient-derived xenograft (PDX) models for cancer studies, with endpoints like tumor volume reduction and survival rates. Include pharmacokinetic profiling (plasma half-life, tissue distribution). Adhere to ARRIVE guidelines for ethical animal use and statistical power calculations .

Q. How can computational methods (e.g., molecular docking, QSAR) enhance understanding of this compound’s structure-activity relationships?

Q. What mixed-methods approaches address the gap between in vitro bioactivity and clinical potential of this compound?

- Answer: Combine quantitative data (e.g., transcriptomics of treated cells) with qualitative insights (e.g., clinician interviews on translational barriers). Use sequential exploratory design: first identify mechanistic pathways via omics, then design targeted animal studies. Ensure data integration via triangulation .

Methodological Guidelines

- Data Integrity: Share raw NMR/MS spectra in public repositories (e.g., Zenodo) and adhere to FAIR principles .

- Ethical Compliance: For in vivo work, obtain IACUC approval and follow ARRIVE 2.0 guidelines .

- Reproducibility: Publish detailed Supplemental Materials with step-by-step protocols and instrument settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.